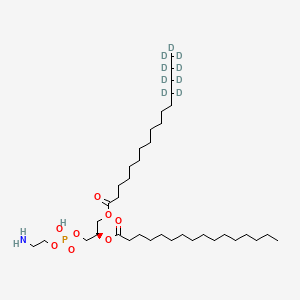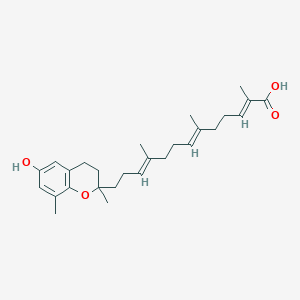
Ac-Gln-Gln-Gln-AMC.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-Gln-Gln-Gln-AMC.HCl: N-acetyl-L-glutamine-L-glutamine-L-glutamine-7-amino-4-methylcoumarin hydrochloride , is a fluorogenic probe. This compound is primarily used in biochemical assays to measure enzyme activity, particularly peptidase activity. The compound is characterized by its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ac-Gln-Gln-Gln-AMC.HCl involves the coupling of N-acetyl-L-glutamine with L-glutamine and L-glutamine-7-amino-4-methylcoumarin. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable solid form .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation and Reduction: While the compound is primarily used for its hydrolytic properties, it can also undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis is typically carried out in a buffered aqueous solution at physiological pH (around 7.4).
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride, depending on the desired outcome.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Ac-Gln-Gln-Gln-AMC.HCl is used as a substrate in enzymatic assays to study the activity of peptidases. Its fluorogenic properties allow for the real-time monitoring of enzyme kinetics and the identification of enzyme inhibitors .
Biology: In biological research, this compound is used to investigate the role of peptidases in various physiological processes. It is also employed in the study of bacterial enzymes, such as peptidoglutaminase from Bacillus circulans .
Medicine: this compound is utilized in medical research to develop diagnostic assays for diseases involving peptidase activity. It is also used in drug discovery to screen for potential inhibitors of peptidases .
Industry: In the industrial sector, this compound is used in the quality control of enzyme preparations and in the development of enzyme-based products .
Mecanismo De Acción
The mechanism of action of Ac-Gln-Gln-Gln-AMC.HCl involves its enzymatic cleavage by specific peptidases. Upon cleavage, the 7-amino-4-methylcoumarin (AMC) moiety is released, which then emits fluorescence. This fluorescence can be quantitatively measured to determine the activity of the peptidase. The molecular targets of this compound are the active sites of peptidases, where the cleavage occurs .
Comparación Con Compuestos Similares
Boc-Gln-Ala-Arg-AMC hydrochloride: Another fluorogenic substrate used for trypsin and TMPRSS2 activity assays.
Ac-Gln-Gln-Gln-7-amino-4-methylcoumarin: A similar compound with the same fluorogenic properties.
Uniqueness: Ac-Gln-Gln-Gln-AMC.HCl is unique due to its specific substrate properties for peptidoglutaminase I and II from Bacillus circulans. Its high purity and stability make it a preferred choice for precise enzymatic assays .
Propiedades
Fórmula molecular |
C27H36ClN7O9 |
|---|---|
Peso molecular |
638.1 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-N-[(2S)-5-amino-1-[[(2S)-5-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide;hydrochloride |
InChI |
InChI=1S/C27H35N7O9.ClH/c1-13-11-24(39)43-20-12-15(3-4-16(13)20)32-25(40)18(6-9-22(29)37)33-27(42)19(7-10-23(30)38)34-26(41)17(31-14(2)35)5-8-21(28)36;/h3-4,11-12,17-19H,5-10H2,1-2H3,(H2,28,36)(H2,29,37)(H2,30,38)(H,31,35)(H,32,40)(H,33,42)(H,34,41);1H/t17-,18-,19-;/m0./s1 |
Clave InChI |
MRGMUXGYDCCMJA-YOTVLOEGSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C.Cl |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



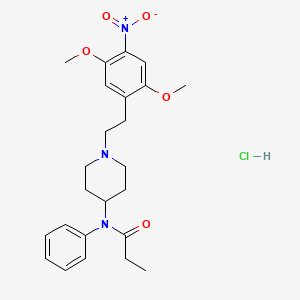

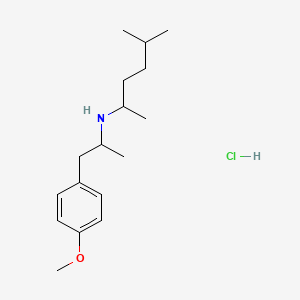
![4-[[(5R,6S,16R)-5-hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B10819049.png)
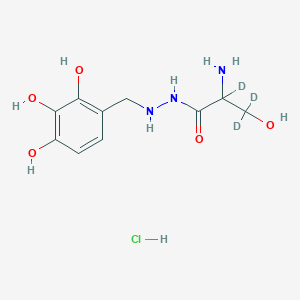
![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide;hydrochloride](/img/structure/B10819073.png)



![2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B10819104.png)
